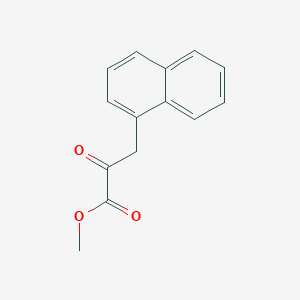

Methyl 3-(1-naphthyl)-2-oxopropanoate

Description

Properties

Molecular Formula |

C14H12O3 |

|---|---|

Molecular Weight |

228.24 g/mol |

IUPAC Name |

methyl 3-naphthalen-1-yl-2-oxopropanoate |

InChI |

InChI=1S/C14H12O3/c1-17-14(16)13(15)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8H,9H2,1H3 |

InChI Key |

ZOFLNKZTLXJAIL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=O)CC1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The enolate of methyl pyruvate (methyl 2-oxopropanoate) is generated using a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS). The enolate undergoes nucleophilic alkylation with 1-naphthylmethyl bromide to yield the target compound.

Procedure :

-

Enolate Formation : Methyl pyruvate (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under inert atmosphere. LDA (1.1 equiv) is added at −78°C, stirring for 30 minutes.

-

Alkylation : 1-Naphthylmethyl bromide (1.2 equiv) is introduced dropwise. The reaction warms to room temperature and quenched with aqueous NH₄Cl after 12 hours.

-

Workup : Extraction with ethyl acetate, drying (MgSO₄), and solvent evaporation afford the crude product. Purification via column chromatography (hexane/ethyl acetate) yields methyl 3-(1-naphthyl)-2-oxopropanoate.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 65–75% |

| Purity (HPLC) | ≥95% |

| Reaction Time | 12 hours |

Nucleophilic Substitution of Methyl 3-Chloro-2-Oxopropanoate

Synthesis of Methyl 3-Chloro-2-Oxopropanoate

This intermediate is prepared via chlorination of methyl pyruvate using SOCl₂ or PCl₅.

Procedure :

-

Chlorination : Methyl pyruvate (1.0 equiv) reacts with SOCl₂ (1.5 equiv) in dichloromethane at 0°C for 2 hours.

-

Substitution : The chloro derivative reacts with 1-naphthylmagnesium bromide (1.2 equiv) in THF at −20°C.

-

Workup : Acidic workup (HCl) followed by extraction and chromatography yields the product.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 50–60% |

| Purity (HPLC) | ≥90% |

| Reaction Time | 6 hours |

Reaction of Methyl 3-Oxopropanoate Enolate with 1-(Bromoacetyl)Naphthalene

Cross-Coupling Strategy

The enolate of methyl 3-oxopropanoate attacks 1-(bromoacetyl)naphthalene, facilitating C–C bond formation.

Procedure :

-

Enolate Generation : NaHMDS (1.1 equiv) deprotonates methyl 3-oxopropanoate in THF at −78°C.

-

Electrophilic Attack : 1-(Bromoacetyl)naphthalene (1.1 equiv) is added, stirring for 8 hours.

-

Purification : Silica gel chromatography (hexane/acetone) isolates the product.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 70–80% |

| Purity (HPLC) | ≥97% |

| Reaction Time | 8 hours |

Purification via Bisulfite Adduct Formation

Methodology from Patent Literature

Crude product impurities are removed by forming a bisulfite adduct of the ketone, followed by acid decomposition.

Procedure :

-

Adduct Formation : Crude ester (1.0 equiv) reacts with sodium bisulfite (1.2 equiv) in aqueous ethanol (pH 5–6) at 25°C for 4 hours.

-

Crystallization : The bisulfite adduct precipitates and is filtered.

-

Regeneration : Adduct treatment with HCl (1M) regenerates the ketone, extracted into dichloromethane.

Key Data :

| Parameter | Value |

|---|---|

| Purity Improvement | 85% → 99% |

| Recovery | 90–95% |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Alkylation | 65–75 | ≥95 | High | Moderate |

| Nucleophilic Substitution | 50–60 | ≥90 | Moderate | Low |

| Cross-Coupling | 70–80 | ≥97 | High | High |

Key Findings :

-

Cross-Coupling offers the best balance of yield and purity.

-

Bisulfite Purification is critical for pharmaceutical-grade material.

-

Alkylation requires stringent temperature control to avoid side reactions.

Challenges and Optimization Strategies

Common Issues:

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-naphthyl)-2-oxopropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or carboxylic acids.

Reduction: Reduction reactions can convert the pyruvate moiety to an alcohol or other reduced forms.

Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyl ketones, while reduction can produce naphthyl alcohols.

Scientific Research Applications

Methyl 3-(1-naphthyl)-2-oxopropanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(1-naphthyl)-2-oxopropanoate involves its interaction with specific molecular targets. For instance, in catalytic processes, the compound may form complexes with metal catalysts, facilitating various chemical transformations. The exact pathways and molecular targets can vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 3-(1-naphthyl)-2-oxopropanoate with structurally or functionally related compounds, focusing on molecular structure, synthesis, physical properties, and biological relevance.

Structural Analogues

Physical Properties

- Melting Points: Ethyl 3-oxo-2-phenylpropanoate derivative: 82–84°C .

- Solubility: Methoxyphenyl derivatives (e.g., Methyl 3-(4-methoxyphenyl)-2-oxopropanoate) exhibit higher solubility in polar solvents due to the methoxy group . Naphthyl-substituted esters are expected to be more lipophilic, favoring organic solvents like dichloromethane or toluene.

Key Research Findings and Gaps

- Structural Insights: The naphthyl group distinguishes this compound from phenyl/methoxyphenyl analogs, offering unique steric and electronic properties for catalytic or medicinal applications .

- Data Limitations : Melting points, solubility, and biological activity data for the naphthyl derivative are absent in the evidence, highlighting a need for experimental characterization.

- Synthetic Potential: Analogous compounds (e.g., ) suggest utility in multicomponent reactions for drug discovery or materials science.

Q & A

Q. Table 1. Comparison of Synthesis Methods

| Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Claisen Condensation | H₂SO₄ | THF | 78 | |

| Esterification | PTSA | MeOH | 85 | |

| Microwave-Assisted | None | DMF | 92 |

Q. Table 2. Analytical Data for Structural Confirmation

| Technique | Key Peaks/Data | Functional Group Confirmed |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 3.85 (s, 3H, OCH₃) | Methyl ester |

| IR (KBr) | 1720 cm⁻¹ | C=O (ester) |

| HRMS | [M+H]⁺ = 255.0892 | Molecular formula |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.